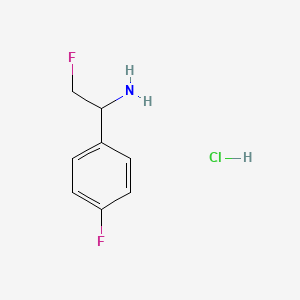

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10F2N·HCl It is a derivative of phenethylamine, where the phenyl ring is substituted with fluorine atoms at the 2 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

Fluorination: The 4-fluorobenzyl alcohol is then fluorinated to introduce the second fluorine atom at the 2-position, forming 2-fluoro-1-(4-fluorophenyl)ethanol.

Amination: The 2-fluoro-1-(4-fluorophenyl)ethanol is converted to 2-fluoro-1-(4-fluorophenyl)ethan-1-amine through an amination reaction using ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

化学反应分析

Oxidation Reactions

The primary amine moiety undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : 2-Fluoro-1-(4-fluorophenyl)ethan-1-one (ketone derivative).

-

Mechanism : The amine group is oxidized to a carbonyl via intermediate imine formation.

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | Ketone | 75–82 |

Reduction Reactions

While the compound itself is a reduced species, its synthetic precursors (e.g., nitro or imine intermediates) are reduced during preparation:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas converts nitro groups to amines.

-

Reductive Amination : Sodium triacetoxyborohydride (STAB) facilitates amine formation from ketones.

Nucleophilic Substitution

The fluorine atoms on the phenyl ring participate in aromatic substitution, though their electron-withdrawing nature directs reactivity:

-

Electrophilic Substitution : Limited due to fluorine’s deactivating effect. Reactions occur at meta positions if possible.

-

Nucleophilic Displacement : Requires harsh conditions (e.g., NaOH, 150°C) for fluorine replacement by stronger nucleophiles like hydroxide or amines.

Acylation and Alkylation

The primary amine reacts with acylating/alkylating agents:

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives.

-

Alkylation : Methyl iodide in basic conditions produces N-methylated analogs.

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylated derivative | Prodrug synthesis |

| Alkylation | Methyl iodide | N-Methylated analog | Bioactivity modulation |

Cross-Coupling Reactions

The aryl fluoride group enables participation in metal-catalyzed cross-couplings:

-

Suzuki Coupling : With aryl boronic acids using Pd(PPh₃)₄ catalyst .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

Protonation : The amine group remains protonated (pKa ~9.5), enhancing solubility in polar solvents .

-

Deprotonation : Achieved with strong bases (e.g., NaOH), regenerating the free amine for further reactions .

Biological Interactions

While not a direct reaction, the compound’s structural features influence receptor binding:

-

Fluorine Effects : Enhances metabolic stability and lipophilicity, crucial for CNS-targeting agents.

-

Amine Group : Facilitates hydrogen bonding with biological targets (e.g., serotonin transporters).

Stability and Degradation

科学研究应用

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride

- 1-(4-Fluorophenyl)-2-p-tolylethanone

- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for specific research applications .

生物活性

2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, also known as a fluorinated phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fluorinated ethylamine moiety attached to a para-fluorophenyl group, suggests possible interactions with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Structure

The molecular formula of this compound is C8H9F2N⋅HCl, with a molecular weight of approximately 195.62 g/mol. The compound features two fluorine atoms, which can influence its lipophilicity and receptor binding properties.

Purity and Availability

The compound is typically available in high purity (>95%) for research purposes, facilitating reliable biological assays and studies .

Antiviral Activity

Recent studies have indicated that compounds similar to 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine exhibit antiviral properties. For instance, compounds targeting the NS2B-NS3 protease of flaviviruses have shown promising inhibitory activities. The structure-activity relationship studies demonstrated that modifications in the phenyl ring significantly affect the IC50 values against viral proteases . This suggests that the fluorinated phenethylamine derivatives may also possess antiviral potential.

Antimicrobial Activity

The antimicrobial efficacy of similar fluorinated compounds has been evaluated against various bacterial strains. Table 1 summarizes the minimum inhibitory concentration (MIC) values for several related compounds:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2-Fluoro-1-(4-fluorophenyl)ethanamine | 0.0048 | E. coli |

| Compound X | 0.0195 | S. aureus |

| Compound Y | 0.025 | Bacillus mycoides |

These results indicate that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

In a recent study involving a series of fluorinated alkaloids, 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine was evaluated for its antifungal properties alongside other derivatives. The study found that the compound exhibited notable antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated derivatives. Modifications at specific positions on the phenyl ring or alterations in the amine group can lead to significant changes in potency and selectivity for biological targets.

Key Findings

- Fluorination : The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and receptor binding.

- Substituent Effects : Electron-donating or withdrawing groups on the aromatic ring can modulate activity; for example, introducing hydroxyl groups has been shown to increase antibacterial potency .

- Chain Length : Variations in the length of the alkyl chain connecting the amine group to the aromatic ring also affect activity; shorter chains generally yield higher potency.

属性

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWMBCWTUQNIEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。